molecular formula C7H9F2N3O B6270972 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2649757-05-9

1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane

货号 B6270972
CAS 编号: 2649757-05-9
分子量: 189.2
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane, commonly known as AFM13, is a small molecule drug candidate that has been developed for the treatment of various types of cancer. It is a bispecific antibody that is designed to target CD30-positive tumor cells and natural killer (NK) cells, which are responsible for killing cancer cells. AFM13 is currently in clinical trials for the treatment of Hodgkin's lymphoma and other CD30-positive malignancies.

作用机制

AFM13 works by binding to CD30-positive tumor cells and 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells simultaneously. This binding leads to the activation of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells, which then release cytotoxic granules that kill the tumor cells. AFM13 also enhances the ability of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells to recognize and kill tumor cells. The bispecific antibody has been shown to induce 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells in vitro and in vivo.
Biochemical and Physiological Effects:
AFM13 has been shown to induce 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. The bispecific antibody also enhances the ability of 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cells to recognize and kill tumor cells. AFM13 has a half-life of approximately 7 days and is eliminated from the body through renal excretion. The pharmacokinetics of AFM13 have been studied in preclinical and clinical studies.

实验室实验的优点和局限性

AFM13 has several advantages for lab experiments. It is a small molecule drug candidate that can be easily synthesized in the laboratory. The bispecific antibody has been extensively studied in preclinical models and has shown promising results in inducing 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. However, there are also limitations to using AFM13 in lab experiments. The synthesis method of AFM13 is complex and requires expertise in organic chemistry. The bispecific antibody is also expensive to produce and may not be readily available for all research labs.

未来方向

AFM13 has shown promising results in preclinical and clinical studies for the treatment of cancer. However, there are still many future directions that need to be explored. One future direction is to evaluate the safety and efficacy of AFM13 in combination with other drugs. Another future direction is to evaluate the potential of AFM13 in the treatment of other CD30-positive malignancies. The bispecific antibody may also have potential in the treatment of other types of cancer. Further research is needed to fully understand the mechanism of action of AFM13 and its potential in the treatment of cancer.

合成方法

AFM13 is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis starts with the preparation of 1,2-epoxy-3-chloropropane, which is then reacted with 2,2-difluoroethanol to form 1,2-epoxy-3-(2,2-difluoroethoxy)propane. This compound is then reacted with sodium azide to form 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane, which is the final product. The synthesis method of AFM13 is complex and requires expertise in organic chemistry.

科学研究应用

AFM13 has been extensively studied for its potential in the treatment of cancer. In preclinical studies, AFM13 has shown promising results in inducing 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane cell-mediated killing of CD30-positive tumor cells. The bispecific antibody has also been shown to enhance the efficacy of anti-PD-1 therapy in a mouse model of lymphoma. AFM13 is currently in Phase 2 clinical trials for the treatment of Hodgkin's lymphoma and other CD30-positive malignancies. The clinical trials are evaluating the safety and efficacy of AFM13 in combination with other drugs.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane involves the reaction of a bicyclic compound with an azide and a difluoromethyl group. The synthesis pathway involves the use of a Grignard reagent and a nucleophilic substitution reaction to introduce the azide and difluoromethyl group onto the bicyclic compound.", "Starting Materials": [ "2-oxabicyclo[2.1.1]hexane", "Mg", "Bromodifluoromethane", "Sodium azide", "Diethyl ether", "Tetrahydrofuran", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Formation of Grignard reagent by reacting 2-oxabicyclo[2.1.1]hexane with Mg in diethyl ether or tetrahydrofuran solvent", "Step 2: Addition of bromodifluoromethane to the Grignard reagent to form 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane", "Step 3: Conversion of 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane to 1-(azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane by reacting with sodium azide in tetrahydrofuran solvent", "Step 4: Purification of the product by washing with hydrochloric acid and sodium hydroxide solutions" ] }

CAS 编号

2649757-05-9

分子式

C7H9F2N3O

分子量

189.2

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。